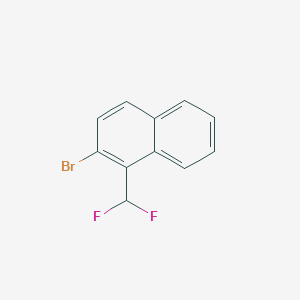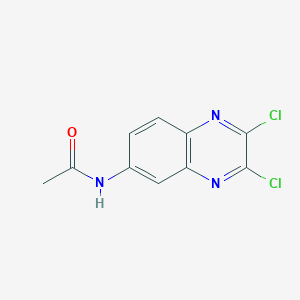
4-Bromo-2,3-dimethylbenzotrifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Brom-2,3-dimethylbenzotrifluorid ist eine organische Verbindung mit der Summenformel C9H8BrF3. Es ist ein Derivat von Benzotrifluorid, wobei der Benzolring mit Brom und zwei Methylgruppen substituiert ist. Diese Verbindung ist bekannt für ihre Anwendungen in verschiedenen chemischen Reaktionen und industriellen Prozessen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Brom-2,3-dimethylbenzotrifluorid beinhaltet typischerweise die Bromierung von 2,3-Dimethylbenzotrifluorid. Dieser Prozess kann unter Verwendung von Brom in Gegenwart eines Katalysators wie Eisen oder Aluminium-Bromid durchgeführt werden. Die Reaktion wird in der Regel unter kontrollierten Bedingungen durchgeführt, um eine selektive Bromierung an der gewünschten Position am Benzolring zu gewährleisten.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von 4-Brom-2,3-dimethylbenzotrifluorid großtechnische Bromierungsprozesse umfassen. Diese Prozesse sind auf hohe Ausbeute und Reinheit optimiert und verwenden häufig kontinuierliche Durchflussreaktoren und fortschrittliche Trenntechniken, um das gewünschte Produkt zu isolieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Brom-2,3-dimethylbenzotrifluorid durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann in Substitutionsreaktionen durch andere Nukleophile ersetzt werden.
Kupplungsreaktionen: Es kann an Suzuki-Miyaura-Kupplungsreaktionen teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Produkte zu erhalten.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine, Thiole und Alkoxide.
Kupplungsreaktionen: Palladiumkatalysatoren und Boronsäuren werden typischerweise in Suzuki-Miyaura-Kupplungsreaktionen verwendet.
Oxidation und Reduktion: Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise Substitutionsreaktionen eine Vielzahl substituierter Benzotrifluoride ergeben, während Kupplungsreaktionen komplexe aromatische Verbindungen ergeben können.
Wissenschaftliche Forschungsanwendungen
4-Brom-2,3-dimethylbenzotrifluorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann bei der Entwicklung biologisch aktiver Moleküle und Pharmazeutika verwendet werden.
Medizin: Es dient als Zwischenprodukt bei der Synthese von Arzneimitteln und anderen therapeutischen Wirkstoffen.
Industrie: Die Verbindung wird bei der Herstellung von Agrochemikalien, Farbstoffen und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-Brom-2,3-dimethylbenzotrifluorid hängt von den spezifischen Reaktionen ab, die es durchläuft. Bei Substitutionsreaktionen wird das Bromatom typischerweise durch ein Nukleophil verdrängt. Bei Kupplungsreaktionen bildet die Verbindung Kohlenstoff-Kohlenstoff-Bindungen durch palladiumkatalysierte Prozesse. Die beteiligten molekularen Ziele und Pfade variieren je nach spezifischer Anwendung und Reaktionsbedingungen.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,3-dimethylbenzotrifluoride depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile. In coupling reactions, the compound forms carbon-carbon bonds through palladium-catalyzed processes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Brombenzotrifluorid: Ähnlich in der Struktur, aber ohne die beiden Methylgruppen.
2,3-Dimethylbenzotrifluorid: Ähnlich, aber ohne das Bromatom.
4-Brom-2,3-difluorbenzaldehyd: Enthält Fluoratome und eine Aldehydgruppe anstelle von Methylgruppen.
Einzigartigkeit
4-Brom-2,3-dimethylbenzotrifluorid ist aufgrund des Vorhandenseins von sowohl Brom als auch zwei Methylgruppen am Benzolring einzigartig, was spezifische Reaktivität und Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung in verschiedenen chemischen Synthesen und industriellen Anwendungen.
Eigenschaften
Molekularformel |
C9H8BrF3 |
|---|---|
Molekulargewicht |
253.06 g/mol |
IUPAC-Name |
1-bromo-2,3-dimethyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8BrF3/c1-5-6(2)8(10)4-3-7(5)9(11,12)13/h3-4H,1-2H3 |
InChI-Schlüssel |
NLSFERYGBHATKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1C)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


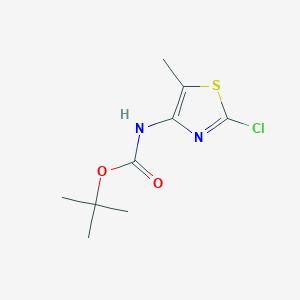
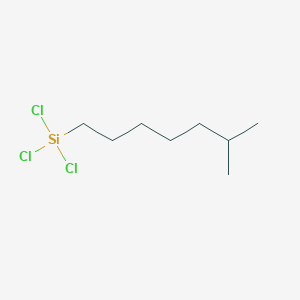
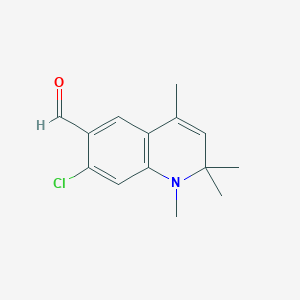


![7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one](/img/structure/B11861863.png)
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-hydroxyphenyl)methyl]-](/img/structure/B11861868.png)
